4-{2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one
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Overview
Description
4-{2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound with a unique structure that includes a fluorobenzyl group, a benzothieno ring, and a pyridinone moiety
Preparation Methods
The synthesis of 4-{2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multiple steps, including the formation of the benzothieno ring and the attachment of the fluorobenzyl group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules .
Chemical Reactions Analysis
4-{2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of 4-{2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include:
4-(3-Fluorobenzyloxy)phenylboronic acid: This compound shares the fluorobenzyl group and has applications in similar fields.
3-Chloro-4-(2′-fluorobenzyloxy)phenylboronic acid:
The uniqueness of 4-{2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one lies in its specific combination of functional groups and the resulting properties, which may offer advantages in certain applications over these similar compounds.
Properties
Molecular Formula |
C24H22FNO2S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-[2-[(2-fluorophenyl)methoxy]phenyl]-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C24H22FNO2S/c25-19-10-4-1-7-15(19)14-28-20-11-5-2-8-16(20)18-13-22(27)26-24-23(18)17-9-3-6-12-21(17)29-24/h1-2,4-5,7-8,10-11,18H,3,6,9,12-14H2,(H,26,27) |
InChI Key |
RMHSDRQLHBKWKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=O)CC3C4=CC=CC=C4OCC5=CC=CC=C5F |
Origin of Product |
United States |
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